molecular formula C18H18ClN5O2 B2460630 5-amino-1-(2-chlorobenzyl)-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 899981-51-2

5-amino-1-(2-chlorobenzyl)-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2460630
CAS No.: 899981-51-2
M. Wt: 371.83
InChI Key: QAPCTKRGDFPOCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-amino-1-(2-chlorobenzyl)-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C18H18ClN5O2 and its molecular weight is 371.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

Triazole derivatives have been extensively studied for their synthetic applications and chemical properties. For instance, triazole-based compounds are utilized in solid-phase synthesis for the preparation of peptide amides under mild conditions, showcasing their role in facilitating complex chemical syntheses (Albericio & Bárány, 2009). Additionally, triazole rings have been synthesized via multi-component reactions involving primary amines and ketones, further highlighting their versatility in organic synthesis (Vo, 2020).

Antimicrobial and Anticancer Activities

Several triazole derivatives exhibit significant antimicrobial properties. For example, new 1,2,4-triazole derivatives were synthesized and demonstrated good to moderate activities against various microorganisms, indicating their potential as antimicrobial agents (Bektaş et al., 2007). Furthermore, triazole compounds have been evaluated for their anticancer activities, with some showing promising results against a panel of cancer cell lines, underscoring their potential in anticancer drug development (Bekircan et al., 2008).

Electronic and Spectroscopic Analysis

Triazole derivatives also find applications in electronic and spectroscopic analyses. Molecular, electronic, nonlinear optical, and spectroscopic analyses of heterocyclic triazole derivatives have been conducted to investigate their electronic properties and potential applications in material science (Beytur & Avinca, 2021).

Enzyme Inhibition and Biological Evaluations

In the field of biochemistry, triazole derivatives have been explored for their enzyme inhibition capabilities. Studies on triazole-based compounds have shown significant lipase and α-glucosidase inhibition, suggesting their utility in developing treatments for conditions related to these enzymes (Bekircan, Ülker, & Menteşe, 2015).

Properties

IUPAC Name

5-amino-1-[(2-chlorophenyl)methyl]-N-[(2-methoxyphenyl)methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN5O2/c1-26-15-9-5-3-6-12(15)10-21-18(25)16-17(20)24(23-22-16)11-13-7-2-4-8-14(13)19/h2-9H,10-11,20H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAPCTKRGDFPOCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C2=C(N(N=N2)CC3=CC=CC=C3Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.